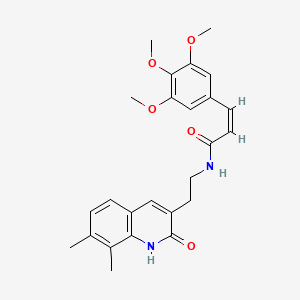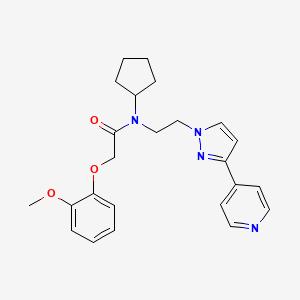
N-cyclopentyl-2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cyclization : Research by Chigorina et al. (2019) explores the synthesis and cyclization of related cyanoacetamides. They study the reactions of these compounds and perform in silico analysis of their biological activity (Chigorina, Bespalov, & Dotsenko, 2019).
Coordination Complexes and Antioxidant Activity : A study by Chkirate et al. (2019) investigates novel coordination complexes constructed from pyrazole-acetamide derivatives, examining their self-assembly process and antioxidant activity. This research highlights the potential of these compounds in creating intricate molecular structures with significant antioxidant properties (Chkirate et al., 2019).
Antiproliferative Activity : Alqahtani and Bayazeed (2020) focus on the synthesis of pyridine linked thiazole derivatives through a spacer and assess their antiproliferative activity. This study provides insights into the potential application of these compounds in cancer research (Alqahtani & Bayazeed, 2020).
Antimicrobial Activity and Cytotoxicity : Kaplancıklı et al. (2012) delve into the synthesis of N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, examining their antimicrobial activity and cytotoxicity. This highlights the potential medical applications of these compounds (Kaplancıklı et al., 2012).
Insecticidal Assessment : Fadda et al. (2017) present a study on the synthesis of heterocycles incorporating a thiadiazole moiety and their insecticidal assessment against the cotton leafworm. This research explores the agricultural applications of these compounds (Fadda et al., 2017).
Hydrogen-Bonding Patterns : López et al. (2010) explore the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides. This study is crucial in understanding the molecular interactions and stability of these compounds (López et al., 2010).
Antitumor Evaluation of Heterocyclic Compounds : Shams et al. (2010) investigate the synthesis of heterocyclic compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and evaluate their antitumor activities. This research contributes to the field of oncology, showing the potential of these compounds in cancer treatment (Shams et al., 2010).
Propiedades
IUPAC Name |
N-cyclopentyl-2-(2-methoxyphenoxy)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-30-22-8-4-5-9-23(22)31-18-24(29)28(20-6-2-3-7-20)17-16-27-15-12-21(26-27)19-10-13-25-14-11-19/h4-5,8-15,20H,2-3,6-7,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSMZWBCQCGSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3013182.png)
![3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3013183.png)


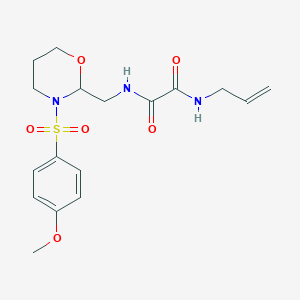

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3013194.png)
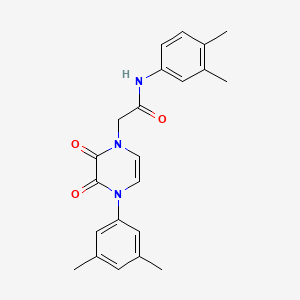
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3013199.png)
![N-(4-ethoxyphenyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide](/img/structure/B3013200.png)
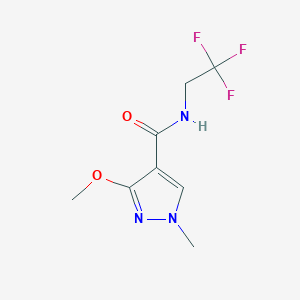

![3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B3013203.png)
